molecular formula C10H7F3N2OS B3324562 O-Methyl (4-cyano-3-(trifluoromethyl)phenyl)carbamothioate CAS No. 1895865-10-7

O-Methyl (4-cyano-3-(trifluoromethyl)phenyl)carbamothioate

Cat. No.: B3324562
CAS No.: 1895865-10-7
M. Wt: 260.24 g/mol
InChI Key: AQTURSQKWHQSPB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Methyl (4-cyano-3-(trifluoromethyl)phenyl)carbamothioate typically involves the reaction of 4-cyano-3-(trifluoromethyl)aniline with methyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: O-Methyl (4-cyano-3-(trifluoromethyl)phenyl)carbamothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

O-Methyl (4-cyano-3-(trifluoromethyl)phenyl)carbamothioate has several scientific research applications:

Mechanism of Action

The mechanism of action of O-Methyl (4-cyano-3-(trifluoromethyl)phenyl)carbamothioate involves its interaction with specific molecular targets. In the context of its similarity to Enzalutamide, it is believed to interact with androgen receptors, inhibiting their activity and thereby exerting anti-androgenic effects. This inhibition can lead to the suppression of prostate cancer cell growth. The compound may also interact with other cellular pathways, contributing to its overall biological activity .

Comparison with Similar Compounds

Uniqueness: O-Methyl (4-cyano-3-(trifluoromethyl)phenyl)carbamothioate is unique due to its specific structural features, including the presence of a trifluoromethyl group and a cyano group, which contribute to its distinct chemical and biological properties. These features may enhance its binding affinity to molecular targets and its overall efficacy in research applications .

Properties

IUPAC Name

O-methyl N-[4-cyano-3-(trifluoromethyl)phenyl]carbamothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2OS/c1-16-9(17)15-7-3-2-6(5-14)8(4-7)10(11,12)13/h2-4H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTURSQKWHQSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=S)NC1=CC(=C(C=C1)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1895865-10-7
Record name O-Methyl (4-cyano-3-(trifluoromethyl)phenyl)carbamothioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1895865107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-METHYL (4-CYANO-3-(TRIFLUOROMETHYL)PHENYL)CARBAMOTHIOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6F84UZ2HZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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